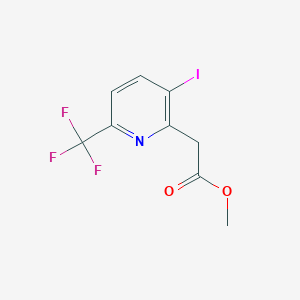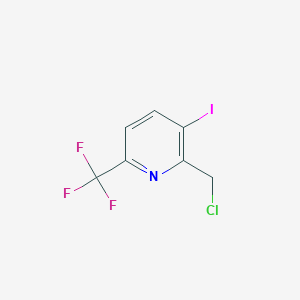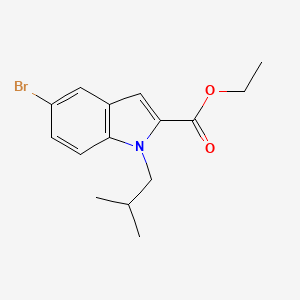
5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester
Overview
Description
5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Indoles, both natural and synthetic, show various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their significant role in natural products and drugs . A specific synthesis method for a similar compound, (±)-trans-trikentrin A, started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields (79% overall yield). The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .Molecular Structure Analysis
The molecular structure of a similar compound, 5-Bromoindole-2-carboxylic acid, is represented by the linear formula: C9H6NO2Br. It has a molecular weight of 240.05 .Chemical Reactions Analysis
Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis
5-Bromoindole-2-carboxylic acid, a similar compound, is a powder stored at -20°C .Scientific Research Applications
Synthesis Technology
5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester is involved in synthesis processes. For instance, a study by Huang Bi-rong (2013) explored the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole3-carboxylic acid ethyl ester using similar compounds. They optimized the synthesis process, achieving a yield of 84.6% and purity over 98% (Huang Bi-rong, 2013).
Intermediate for Drug Synthesis
Wang Yu-ling (2011) reported the synthesis of a key intermediate for arbidol hydrochloride, closely related to 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester. This compound was synthesized from 1,2-dimethy-5-hydroxyl-1H-indoles-3-carboxylic acid ethyl ester with an overall yield of 80.3% (Wang Yu-ling, 2011).
Pharmaceutical Research
In pharmaceutical research, various brominated indole derivatives, like those involving 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester, have been studied. For instance, Nathaniel L. Segraves and P. Crews (2005) investigated brominated tryptophan alkaloids from Thorectidae sponges, including several brominated indole derivatives (Nathaniel L. Segraves & P. Crews, 2005).
Chemical Synthesis
Research by Q. Cai et al. (2009) focused on the synthesis of indole-2-carboxylic esters through a copper-catalyzed process. This process is relevant for synthesizing compounds like 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester under room temperature or mild conditions (Q. Cai et al., 2009).
Mannich Reaction Study
Liu Zong-lin (2013) conducted a study on the Mannich reaction of arbidol hydrochloride using a related compound, demonstrating the utility of such compounds in complex chemical reactions (Liu Zong-lin, 2013).
Natural Sources and Derivatives
D. B. Abdjul et al. (2015) isolated new indole derivatives, including 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, from a marine sponge, highlighting the natural occurrence and potential applications of such compounds (D. B. Abdjul et al., 2015).
Future Directions
Given the significant role of indole derivatives in natural products and drugs, and their application as biologically active compounds, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there will be ongoing research and development in this area.
properties
IUPAC Name |
ethyl 5-bromo-1-(2-methylpropyl)indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-4-19-15(18)14-8-11-7-12(16)5-6-13(11)17(14)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZELWWCSBYLXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CC(C)C)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



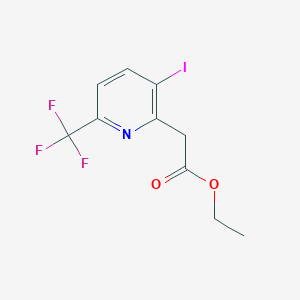
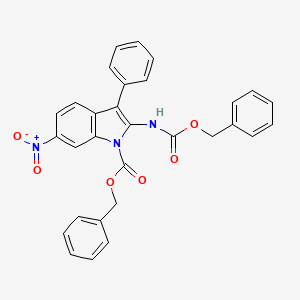
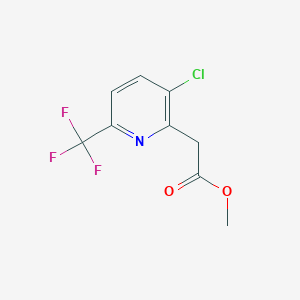
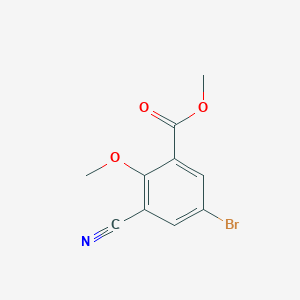
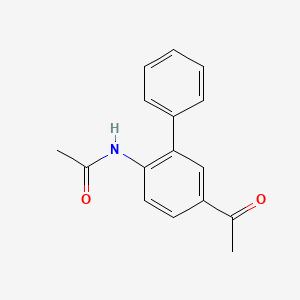
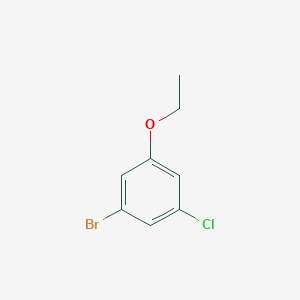
![[2-(3-Bromo-5-fluorophenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1412807.png)
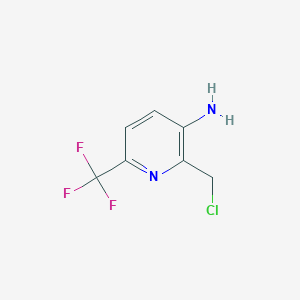
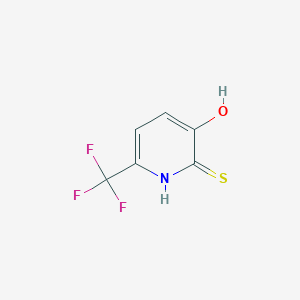
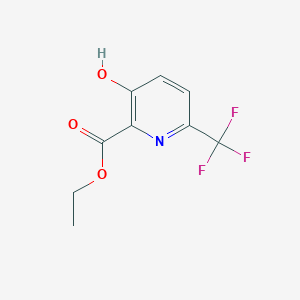
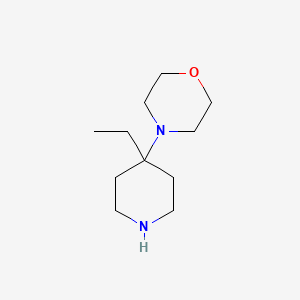
![2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B1412815.png)
